Hexameton

Description

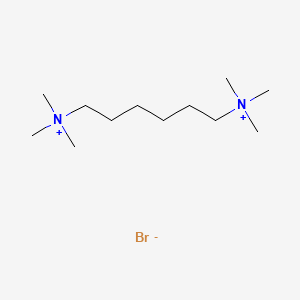

Structure

2D Structure

Properties

CAS No. |

55-97-0 |

|---|---|

Molecular Formula |

C12H30BrN2+ |

Molecular Weight |

282.28 g/mol |

IUPAC Name |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium bromide |

InChI |

InChI=1S/C12H30N2.BrH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |

InChI Key |

GBXQPDCOMJJCMJ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-] |

Appearance |

Solid powder |

Other CAS No. |

55-97-0 |

physical_description |

Liquid |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

60-26-4 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

>54.3 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |

Origin of Product |

United States |

Historical Context and Conceptual Development of Hexamethonium Bromide As a Pharmacological Probe

Emergence as a Prototypical Ganglionic Blocker in Neuropharmacology

Hexamethonium (B1218175) bromide emerged as a pivotal compound in the mid-20th century, fundamentally advancing the understanding of the autonomic nervous system. pubcompare.ai It is often referred to as the prototypical ganglionic blocker. nih.govdrugbank.comdrugbank.com Its development was a crucial step in the journey to comprehend neurotransmission. pubcompare.ai The discovery that hexamethonium exhibited a peak in potency for ganglionic blockade, while the related compound decamethonium (B1670452) showed a peak in potency for neuromuscular blockade, provided the first evidence that the nicotinic cholinergic receptors at autonomic ganglia were distinct from those at the neuromuscular junction. remedypublications.com

The action of hexamethonium is characterized by its ability to block nicotinic acetylcholine (B1216132) receptors (nAChRs) at the autonomic ganglia, thereby inhibiting both the sympathetic and parasympathetic nervous systems. wikipedia.org It acts as a non-depolarizing antagonist, binding within or on the nAChR receptor pore rather than competing with acetylcholine at its binding site. wikipedia.org This specific action at the ganglionic level, without affecting muscarinic acetylcholine receptors on target organs or nicotinic receptors at the neuromuscular junction, made it a "clean" and valuable tool for researchers. wikipedia.orgmanchester.ac.uk

The introduction of hexamethonium and other methonium compounds for research was a significant innovation that originated in the public sector, with drug companies playing a relatively minor role in their initial development. manchester.ac.uk These compounds were initially explored for their ability to elicit histamine (B1213489) release before their potent ganglionic blocking effects were fully appreciated. remedypublications.com

Evolution of Research Applications in Autonomic Neurobiology

The unique properties of hexamethonium bromide led to its widespread use in a variety of research applications aimed at understanding the complexities of the autonomic nervous system. pubcompare.ai It has been instrumental in studies investigating ganglionic transmission, the interplay between the sympathetic and parasympathetic nervous systems, and neurochemical signaling pathways. pubcompare.ai

Researchers have utilized hexamethonium in diverse experimental models, including in vivo studies in animals and in vitro isolated organ preparations. pubcompare.aisci-hub.se For instance, it has been used to assess the involvement of the autonomic nervous system in gastrointestinal functions in sheep, revealing the differential control of various digestive processes. nih.gov In cardiovascular research, hexamethonium has been employed to study the contributions of the sympathetic and parasympathetic systems to cardiovascular control in primates. sci-hub.se By blocking autonomic ganglia, researchers could delineate the roles of different branches of the autonomic nervous system in regulating heart rate and blood pressure. sci-hub.sefrontiersin.org

The application of hexamethonium extends to the study of specific neuronal pathways and reflexes. It has been used to investigate the effects of autonomic blockade on whisker movement in rats and to explore its impact on antigen-induced arthritis in mice. sigmaaldrich.com Furthermore, it has been a key tool in studying trigeminal autonomic cephalalgias, where it helped demonstrate that brainstem activation can drive both sensory and autonomic symptoms. oup.com

Table 1: Research Applications of Hexamethonium Bromide in Autonomic Neurobiology

| Research Area | Experimental Model | Key Findings | Citations |

|---|---|---|---|

| Gastrointestinal Function | Conscious Sheep | Hexamethonium differentially inhibited cyclical contractions of the reticulo-rumen, abomasal motility, gastric acid secretion, and duodenal myoelectrical complexes, indicating varying degrees of parasympathetic influence. | nih.gov |

| Cardiovascular Control | Macaca fascicularis (Monkeys) | Administration of hexamethonium helped determine the relative contributions of the sympathetic and parasympathetic nervous systems to the control of the cardiovascular system, indicating a high sympathetic tone in resting monkeys. | sci-hub.se |

| Cardiovascular Variability | Freely Moving Rats | Hexamethonium was used to induce ganglionic blockade to study its effects on heart rate variability (HRV) and blood pressure variability (BPV), revealing a drop in VLF (very low frequency) and HRV complexity. | frontiersin.org |

| Trigeminal Autonomic Cephalalgias | Animal Models | Hexamethonium inhibited longer latency neuronal responses and autonomic manifestations, suggesting that part of the therapeutic action of treatments for these headaches is on the parasympathetic outflow. | oup.com |

| Airway Responsiveness | Atopic Human Subjects | Inhaled hexamethonium was used to investigate the role of reflex bronchoconstriction in response to histamine, suggesting that histamine's main effect is direct stimulation of H1-receptors on airway smooth muscle. | nih.gov |

Methodological Significance in Dissecting Peripheral Cholinergic Transmission

Hexamethonium bromide's significance as a methodological tool lies in its ability to selectively block cholinergic transmission at the ganglionic level. nih.gov This property allows researchers to isolate and study the function of preganglionic and postganglionic neurons. pubcompare.ai By administering hexamethonium, scientists can confirm the cholinergic nature of synaptic transmission within sympathetic ganglia. nih.govbiorxiv.org For example, in cultured sympathetic neurons, the infusion of hexamethonium bromide significantly reduced neuronal activity, confirming that the observed transmission was indeed cholinergic. nih.govplos.org

This compound has been crucial in differentiating between nicotinic and muscarinic receptor-mediated effects. In studies of the canine colon, hexamethonium had no effect on excitatory junction potentials (EJPs), while atropine (B194438) (a muscarinic antagonist) did, indicating that nicotinic receptors were not involved in the generation of these specific EJPs. physiology.org

Furthermore, hexamethonium has been used to determine the origin of acetylcholine (ACh) release in various tissues. In studies monitoring vagal ACh release to the sinoatrial node, intravenous administration of hexamethonium bromide abolished the increase in ACh release during efferent vagal nerve stimulation, demonstrating that the released ACh primarily originated from postganglionic cardiac nerve endings. niph.go.jp This ability to dissect the peripheral cholinergic pathways has been fundamental to our current understanding of autonomic pharmacology.

The specificity of hexamethonium, particularly its inability to cross the blood-brain barrier at typical doses, has been an advantage in studying peripheral autonomic mechanisms without the confounding effects of central nervous system actions. nih.govdrugbank.comsigmaaldrich.com

Table 2: Detailed Research Findings with Hexamethonium Bromide

| Study Focus | Organism/Preparation | Finding | Citation |

|---|---|---|---|

| Ganglionic Transmission in Cardiac Parasympathetic Neurons | Canine Intracardiac Ganglion | Perfusion with hexamethonium bromide completely abolished the postganglionic response to preganglionic stimulation, confirming that synaptic transmission was entirely mediated by nicotinic acetylcholine receptors. | nih.gov |

| Cholinergic Transmission in Sympathetic Neurons | Cultured Rat Sympathetic Neurons | Hexamethonium infusion reduced neuronal activity to about 10% of the control, demonstrating the cholinergic nature of the synaptic transmission between these neurons. | nih.govbiorxiv.org |

| Vagal Acetylcholine Release | In vivo Canine Model | Hexamethonium blocked the increase in acetylcholine release in the right atrium during vagal nerve stimulation, indicating the acetylcholine originated from postganglionic nerve endings. | niph.go.jp |

| **Neuromuscular Transmission in *Ascaris suum*** | Parasitic Nematode Muscle Cells | Hexamethonium was found to be a weak antagonist of acetylcholine-elicited contraction, with decamethonium being more potent. | biologists.com |

Mechanistic Pharmacology of Hexamethonium Bromide at Nicotinic Acetylcholine Receptors Nachrs

Non-Depolarizing Antagonism of Neuronal Nicotinic Receptors

Hexamethonium (B1218175) acts as a non-depolarizing ganglionic blocker. wikipedia.org This means it inhibits neurotransmission at autonomic ganglia without initially causing the stimulation or depolarization of the postsynaptic membrane, a characteristic that distinguishes it from depolarizing blockers. Its primary targets are the neuronal-type nAChRs located in both sympathetic and parasympathetic ganglia. wikipedia.org By blocking these receptors, hexamethonium effectively inhibits the transmission of nerve impulses across the synapse from preganglionic to postganglionic neurons, thereby blocking tonic input to vascular smooth muscle and the myocardium. wikipedia.orgderangedphysiology.com This action prevents the endogenous neurotransmitter, acetylcholine (B1216132) (ACh), from binding to and activating the receptors, leading to a reduction in both sympathetic and parasympathetic outflow. wikipedia.orgcymitquimica.com

Elucidation of Action Primarily Through Ion Pore Blockade versus Acetylcholine Binding Site Competition

The mechanism of hexamethonium's antagonism is complex, involving more than one mode of action. The predominant mechanism is a non-competitive blockade of the nAChR's ion channel. wikipedia.orgplos.org In this model, hexamethonium does not primarily compete with acetylcholine at its binding site on the receptor protein. wikipedia.org Instead, after ACh has bound to the receptor and caused the ion channel to open, the positively charged hexamethonium molecule enters the open pore. This physically obstructs the channel, preventing the flow of ions and thus inhibiting the generation of an excitatory postsynaptic potential. wikipedia.orgjneurosci.org

Characterization of Receptor Subunit Interactions and Functional Selectivity (e.g., α3, α4, α5, α7, β2, β4 nAChRs)

Neuronal nAChRs are pentameric structures assembled from a variety of α (alpha) and β (beta) subunits, and the specific subunit composition determines the receptor's pharmacological properties. wikipedia.orgfrontiersin.org Hexamethonium is generally considered a relatively nonselective antagonist but exhibits differential effects and potencies depending on the nAChR subunit makeup. nih.gov

α3 and β4 Subunits : Hexamethonium is a well-established antagonist of nAChRs containing α3 and β4 subunits, which are the predominant types found in autonomic ganglia. nih.govsigmaaldrich.com For example, it effectively targets α3-containing nAChRs on adrenal chromaffin cells to reduce synaptic transmission. jneurosci.org

α5 Subunit : The presence of the α5 accessory subunit significantly modulates the potency of hexamethonium. Studies on mouse superior cervical ganglion (SCG) neurons revealed that receptors lacking the α5 subunit are more sensitive to blockade by hexamethonium. In contrast, α3β4α5 receptors are less sensitive. This indicates that the α5 subunit confers a lower potency to hexamethonium. nih.gov

β2 Subunit : The β2 subunit can substitute for the β4 subunit in forming functional nAChRs. Hexamethonium is significantly more potent at blocking α3β2 receptors compared to α3β4 receptors, as demonstrated by their respective IC₅₀ values (the concentration required to inhibit 50% of the response). nih.gov

α7 Subunit : Hexamethonium is used experimentally to distinguish between receptor subtypes. For instance, its activity is often directed at non-α7 nAChRs, helping to isolate the function of α7-containing receptors in experimental preparations. plos.org

The following table summarizes the inhibitory potency of hexamethonium on nAChRs with different subunit compositions, based on research in mouse superior cervical ganglia. nih.gov

| nAChR Subunit Composition | Hexamethonium IC₅₀ (µmol/L) | Relative Potency |

|---|---|---|

| α3β2 (in α5β4-KO mice) | 22.1 | High |

| α3β4 (in α5β2-KO mice) | 70.3 | Low |

| Wild-Type (mixed population) | 56.3 | Intermediate |

| α5-KO (lacks α5 subunit) | 32.8 | High |

Voltage Dependence of Receptor Blockade and Channel Entry

A key characteristic of hexamethonium's action as an open-channel blocker is its voltage dependence. nih.gov The degree of receptor blockade is highly sensitive to the membrane potential of the cell. jneurosci.org Studies have shown that as the cell membrane becomes more hyperpolarized (more negative inside), the blocking effect of hexamethonium increases. nih.gov

This phenomenon is explained by the interaction of the positively charged hexamethonium molecule with the electric field across the membrane. When the channel is open, the negative potential inside the cell attracts the cationic hexamethonium molecule, driving it deeper into the channel pore and enhancing the block. jneurosci.orgnih.gov Conversely, depolarization makes the block less effective. nih.gov In studies on frog skeletal muscle, the reduction in endplate current amplitude by hexamethonium increased e-fold with a 38 mV membrane hyperpolarization, quantitatively demonstrating this voltage-dependent action. nih.gov

Modulation of Neurotransmitter Release from Nerve Terminals

Hexamethonium influences synaptic transmission not only by blocking postsynaptic receptors but also by modulating the release of neurotransmitters from presynaptic nerve terminals.

Hexamethonium exerts effects at both presynaptic and postsynaptic sites of cholinergic synapses.

Postsynaptic Effects : The classic and most well-understood effect is the postsynaptic blockade of nAChRs on the cell body or dendrites of postganglionic neurons or effector cells. msdmanuals.com This action is responsible for the interruption of ganglionic transmission, where hexamethonium blocks the fast excitatory postsynaptic potential (fEPSP) generated by the release of ACh from the preganglionic nerve. nih.govahajournals.org

Presynaptic Effects : Hexamethonium can also act on presynaptic nAChRs, which are autoreceptors that regulate the release of ACh. nih.govjneurosci.org Studies on Xenopus cell cultures have shown that endogenously released ACh can act on these presynaptic autoreceptors and that hexamethonium can inhibit evoked ACh-induced potentials recorded directly from the nerve terminals. nih.govjneurosci.org Furthermore, hexamethonium can modulate the release of other neurotransmitters, such as dopamine (B1211576) and neuropeptides like corticotropin-releasing factor-41 (CRF-41) and arginine vasopressin, by blocking presynaptic nAChRs on those respective nerve terminals. nih.govbioscientifica.com

By acting on presynaptic autoreceptors, hexamethonium can directly influence the dynamics of ACh release. At synapses with high levels of activity, where there is significant spontaneous release of ACh, this neurotransmitter can act in a positive feedback loop on presynaptic nAChRs to maintain a high release rate. nih.govpsu.edu Hexamethonium can interrupt this loop. Research has shown that hexamethonium markedly reduces the frequency of spontaneous synaptic currents at these high-activity synapses, indicating an inhibition of spontaneous ACh release. nih.govjneurosci.orgpsu.edu Additionally, it has been shown to decrease ACh release that is induced by other nicotinic agonists, such as carbamoylcholine. caymanchem.com

The table below summarizes some of the documented effects of hexamethonium on the release of various neurotransmitters.

| Neurotransmitter/Neuropeptide | Effect of Hexamethonium | System/Model | Reference |

|---|---|---|---|

| Acetylcholine (ACh) | Decreases agonist-induced release | Cat superior cervical ganglion | caymanchem.com |

| Acetylcholine (ACh) | Reduces frequency of spontaneous release | Xenopus neuromuscular synapses | nih.govjneurosci.orgpsu.edu |

| Dopamine (DA) | Partially blocks ACh-induced release | Cat caudate nucleus | nih.gov |

| CRF-41 | Partially antagonizes ACh-induced release | Rat hypothalamus in vitro | bioscientifica.com |

| Arginine Vasopressin (AVP) | Partially antagonizes ACh-induced release | Rat hypothalamus in vitro | bioscientifica.com |

Methodological Paradigms Utilizing Hexamethonium Bromide in Neurophysiological Research

In Vitro Experimental Methodologies

In vitro preparations offer a controlled environment to study the effects of hexamethonium (B1218175) bromide on neuronal and muscular tissues, free from the systemic influences of an intact organism. radnoti.com These methodologies have been crucial in elucidating the mechanisms of action of this compound at the cellular and tissue levels.

Electrophysiological Recording Techniques

Electrophysiological recordings are a cornerstone of neurophysiology, and hexamethonium bromide is frequently employed in these techniques to block nicotinic currents and potentials.

Voltage clamp techniques are powerful tools for studying the properties of ion channels. nih.gov Hexamethonium has been used in these studies to investigate its interaction with acetylcholine (B1216132) receptor channels. In studies on frog skeletal muscle fibers, hexamethonium was found to cause a voltage-dependent reduction in the amplitude of endplate currents. nih.govnih.gov This reduction increased with membrane hyperpolarization. nih.govnih.gov Furthermore, hexamethonium produced a voltage-dependent decrease in the apparent single-channel conductance as the membrane was hyperpolarized. nih.govnih.gov The effect of hexamethonium on the time course of endplate currents was minimal, with a slight prolongation of the decay phase at hyperpolarized potentials. nih.govnih.gov

Xenopus oocytes are a widely used expression system for studying cloned ion channels, and their large size is amenable to two-electrode voltage clamp (TEVC) and single-channel patch clamp recordings. nih.govyoutube.commdpi.com In Aplysia neurons, voltage- and concentration-jump relaxation analysis revealed that hexamethonium's voltage-dependent actions may stem from an allosteric interaction with the acetylcholine receptor rather than a direct influence of the transmembrane electric field on drug binding. nih.gov

| Parameter | Observation in the Presence of Hexamethonium |

| Endplate Current Amplitude (Frog Skeletal Muscle) | Voltage-dependent reduction, increasing with hyperpolarization nih.govnih.gov |

| Single Channel Conductance (Frog Skeletal Muscle) | Voltage-dependent reduction with hyperpolarization nih.govnih.gov |

| Endplate Current Time Course (Frog Skeletal Muscle) | Slight prolongation of decay phase at hyperpolarized potentials nih.govnih.gov |

| Agonist-Induced Current Relaxation (Aplysia Neurons) | Biphasic relaxations with hyperpolarizing command steps nih.gov |

Intracellular recordings allow for the direct measurement of the membrane potential of a single neuron. In the rabbit superior cervical ganglion, intracellular recording techniques have shown that hexamethonium reduces ganglionic transmission solely through its postsynaptic actions. nih.gov Unlike other ganglion-blocking drugs, hexamethonium, in concentrations up to 1 mM, did not affect the resting membrane potential or the excitability of the postganglionic neuron to direct or antidromic stimulation. nih.gov It also had no effect on transmitter release. nih.gov

In presumed dopamine-containing neurons in the ventral tegmental area of rat brain slices, inward currents caused by acetylcholine or carbachol (B1668302) were blocked by hexamethonium in a voltage-dependent manner. nih.gov Studies on neurons of Helix aspersa (the common garden snail) have also utilized intracellular recording techniques to analyze action potential waveforms, a preparation where the effects of nicotinic antagonists like hexamethonium can be investigated. researchgate.netresearcher.life

| Preparation | Effect of Hexamethonium |

| Rabbit Superior Cervical Ganglion | Reduces ganglionic transmission by postsynaptic action; no effect on resting membrane potential, excitability, or transmitter release nih.gov |

| Rat Ventral Tegmental Neurons | Blocks acetylcholine- or carbachol-induced inward currents in a voltage-dependent manner nih.gov |

Hexamethonium's effect on synaptic transmission is evident in its modulation of excitatory postsynaptic potentials (EPSPs). In the rabbit superior cervical ganglion, hexamethonium did not affect the decline in the amplitude of successive EPSPs in a train, indicating its primary action is not on the presynaptic release machinery. nih.gov Perfusion of cardiac ganglia with hexamethonium has been shown to completely abolish the postganglionic response to preganglionic stimulation, confirming that synaptic transmission is mediated by nicotinic acetylcholine receptors. researchgate.net This abolition of the postganglionic response reflects the blockage of compound action potentials.

| Parameter | Effect of Hexamethonium |

| Excitatory Postsynaptic Potentials (EPSPs) in Rabbit Superior Cervical Ganglion | No influence on the decline in amplitude of successive EPSPs in a train nih.gov |

| Postganglionic Response (Compound Action Potential) in Cardiac Ganglia | Completely abolished with perfusion researchgate.net |

The patch-clamp technique allows for the recording of currents through single ion channels or the whole cell. researchgate.netnih.gov In retinal research, patch-clamp recordings from bipolar cells in a whole-mount retina preparation are used to investigate their synaptic responses. researchgate.netnih.gov While detailed findings on the specific effects of hexamethonium on retinal bipolar cells from the provided search results are limited, this preparation is a key methodology where hexamethonium would be used to block nicotinic inputs to these second-order neurons, thereby helping to dissect the complex circuitry of the retina. nih.govdocumentsdelivered.com The technique facilitates the direct measurement of bipolar cell activity in response to various stimuli, and the application of antagonists like hexamethonium is crucial for isolating specific synaptic pathways. nih.gov

Isolated Tissue and Organ Bath Preparations

Isolated tissue and organ bath preparations have been used for over a century to study the physiological responses of tissues in a controlled in vitro environment. radnoti.comwikipedia.orgreprocell.com These systems allow for the administration of drugs and the measurement of tissue responses, such as muscle contraction or relaxation. wikipedia.orgreprocell.com

Hexamethonium is frequently used in these preparations to block nicotinic receptor-mediated responses. For example, in studies of rat jejunum preserved under cold ischemic conditions, hexamethonium was used to antagonize neurogenic contractions evoked by electrical field stimulation and nicotinic cholinoceptor stimulation. nih.gov These experiments demonstrated that contractions were inhibited by pretreatment with hexamethonium, confirming the involvement of nicotinic receptors. nih.gov Another application is in blood-bathed organ preparations, where hexamethonium can be used to differentiate between various amine-induced responses. For instance, it was shown that hexamethonium did not prevent the release of catecholamines by histamine (B1213489), helping to elucidate the mechanism of histamine action. nih.gov

| Tissue Preparation | Application of Hexamethonium | Finding |

| Rat Jejunum | Antagonism of neurogenic and nicotinic-stimulated contractions | Contractions were inhibited, confirming nicotinic receptor mediation nih.gov |

| Blood-bathed Rat Stomach Strip | Investigation of histamine-induced catecholamine release | Did not prevent catecholamine release, indicating a non-nicotinic mechanism for this specific action of histamine nih.gov |

Analysis of Smooth Muscle Contractility and Motility (e.g., Corpus Cavernosum, Uterine Muscle, Gastrointestinal Strips)

Hexamethonium bromide is extensively utilized in in vitro studies to investigate the autonomic regulation of smooth muscle contractility and motility. By blocking ganglionic transmission, researchers can differentiate between direct effects of pharmacological agents on smooth muscle and those mediated by intrinsic neural reflexes.

In studies of human corpus cavernosum muscle strips, hexamethonium has been used to clarify the mechanism of action of various cholinomimetic agents. For instance, the contractile or relaxant effects of nicotine (B1678760) and dimethylphenylpiperazinium (B86806) (DMPP) on corpus cavernosum strips were abolished by hexamethonium, indicating that their effects are indirect and mediated through the stimulation of ganglionic nAChRs.

The role of the enteric nervous system in regulating gastrointestinal motility is frequently studied using isolated intestinal strips. In preparations of the guinea-pig ileum, hexamethonium has been shown to abolish the peristaltic reflex elicited by intraluminal fluid infusion, demonstrating the critical role of nicotinic ganglionic transmission in this process. However, in the presence of an opioid antagonist like naloxone, the peristaltic reflex can be restored in some preparations, suggesting the existence of hexamethonium-resistant, non-nicotinic excitatory pathways that are normally modulated by endogenous opioids.

Table 1: Effect of Hexamethonium Bromide on Gastrointestinal Motility in an In Vitro Guinea-Pig Ileum Preparation

| Experimental Condition | Peristaltic Reflex Activity | Implication |

| Control (Intraluminal Infusion) | Present | Intact enteric reflex pathway. |

| Hexamethonium | Abolished | Peristaltic reflex is dependent on nicotinic ganglionic transmission. |

| Hexamethonium + Naloxone | Restored in >50% of preparations | Existence of a hexamethonium-resistant, non-nicotinic excitatory pathway modulated by endogenous opioids. |

Studies on Neuromuscular Junction Transmission (e.g., Rat Diaphragm Preparation)

The phrenic nerve-hemidiaphragm preparation in rats is a classic model for studying neuromuscular transmission. While the primary action of hexamethonium is at autonomic ganglia, it has also been investigated for its effects at the neuromuscular junction (NMJ).

In the rat diaphragm preparation, hexamethonium has been shown to have a complex, concentration-dependent effect on neuromuscular transmission. At high concentrations, it can produce a neuromuscular blockade in a dose-dependent manner. nih.gov Interestingly, at lower concentrations, hexamethonium can antagonize the neuromuscular blocking effects of competitive antagonists like tubocurarine, pancuronium, and alcuronium. nih.gov As the concentration of hexamethonium is increased, it then potentiates the neuromuscular blockade induced by these agents. nih.gov

Further studies have revealed that hexamethonium can depress both end-plate potential (EPP) amplitudes and miniature end-plate potential (mEPP) amplitudes, with a more significant effect on EPPs. nih.gov It also significantly depresses the quantal release of acetylcholine, an inhibitory action that contributes to tetanic fade. nih.gov This suggests that at the neuromuscular junction, hexamethonium has pre-synaptic effects in addition to any post-synaptic actions.

Table 2: Effects of Hexamethonium on Neuromuscular Transmission in the Rat Diaphragm Preparation

| Parameter | Observation | Conclusion |

| Neuromuscular Blockade | Dose-dependent blockade at high concentrations. nih.gov | Hexamethonium can directly inhibit neuromuscular transmission. |

| Interaction with Competitive Antagonists | Antagonism at low concentrations, potentiation at high concentrations. nih.gov | Complex interaction at the nicotinic receptors of the NMJ. |

| End-Plate Potentials | Significant depression of EPP and mEPP amplitudes. nih.gov | Post-synaptic inhibitory effects. |

| Quantal Release | Significant depression of acetylcholine release. nih.gov | Pre-synaptic inhibitory effects. |

Investigations of Enteric Nervous System Function in Colonic Segments

Hexamethonium bromide is a cornerstone in the investigation of the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. By blocking nicotinic neurotransmission within the myenteric and submucosal plexuses, it allows researchers to dissect the roles of different neural pathways in the control of colonic motility and secretion.

In studies using isolated colonic segments, hexamethonium is used to block the oral and anal transmission of neural signals within the myenteric plexus. nih.gov For example, in the mouse ileum, hexamethonium at a concentration of 500 µM effectively inhibits both the ascending contraction and descending relaxation that are characteristic of the peristaltic reflex induced by localized distension. researchgate.net This demonstrates the involvement of cholinergic interneurons in these reflex pathways.

Furthermore, hexamethonium is employed to study the development of the ENS. In embryonic gut preparations, the application of hexamethonium can reduce calcium influx in response to nicotinic agonists, providing insights into the maturation of nicotinic receptor function in developing enteric neurons. nih.gov

Ex Vivo Research Models

Characterization of Neural Control in Excised Organ Systems

For example, in excised hearts with intact autonomic ganglia, hexamethonium can be used to demonstrate that changes in heart rate or contractility in response to nerve stimulation are mediated through ganglionic transmission. By perfusing the preparation with hexamethonium, the response to preganglionic nerve stimulation can be blocked, confirming the role of the ganglia in mediating the observed effect.

Similarly, in excised gastrointestinal preparations, hexamethonium helps to delineate the roles of intrinsic (enteric) versus extrinsic neural control. The application of hexamethonium will block the influence of extrinsic autonomic nerves at the level of the enteric ganglia, allowing for the study of the intrinsic properties of the ENS in relative isolation.

Assessment of Ganglionic Transmission in Perfused Ganglia

Isolated and perfused autonomic ganglia are used to directly study the pharmacology and physiology of synaptic transmission. In these preparations, hexamethonium serves as a definitive tool to confirm that neurotransmission is mediated by nicotinic acetylcholine receptors.

In studies of cardiac parasympathetic neurons, perfusion of the ganglion with hexamethonium completely abolishes the postganglionic response to preganglionic stimulation. researchgate.net This confirms that the entire ganglion is being perfused and that synaptic transmission is entirely dependent on nAChRs. researchgate.net This methodological control is crucial for validating findings related to the effects of other neurotransmitters or pharmacological agents on ganglionic function.

Table 3: Effect of Hexamethonium on Preganglionic Stimulation in a Perfused Cardiac Ganglion Model

| Condition | Postganglionic Response | Interpretation |

| Control (Preganglionic Stimulation) | Present | Intact ganglionic transmission. |

| Hexamethonium Perfusion | Completely Abolished researchgate.net | Synaptic transmission is mediated by nicotinic acetylcholine receptors. researchgate.net |

In Vivo Animal Models for Systemic Neurophysiological Investigations

In vivo animal models are essential for understanding the integrated physiological effects of autonomic blockade. The systemic administration of hexamethonium bromide in conscious or anesthetized animals allows for the investigation of the role of the autonomic nervous system in regulating a wide range of bodily functions.

In conscious sheep, for instance, hexamethonium has been used as a probe to assess the involvement of the autonomic nervous system in upper gastrointestinal functions. nih.gov Subcutaneous administration of hexamethonium resulted in a dose-related inhibition of cyclical contractions of the reticulo-rumen and abomasal motility, demonstrating a significant autonomic influence on these processes. nih.gov The duration of inhibition of reticular contractions varied from 0.5 to 5 hours. nih.gov

In conscious rats, hexamethonium has been used to investigate the role of ganglionic transmission in the metabolic and endocrine responses to various stimuli. For example, prior treatment with hexamethonium dose-dependently decreases the elevations in plasma adrenaline and glucose levels induced by the 5-HT1A receptor agonist, 8-OH-DPAT, indicating that acetylcholine release is a prerequisite for these effects.

Dissection of Autonomic Nervous System Control in Cardiovascular Regulation (e.g., Blood Pressure, Heart Rate, Variability)

Hexamethonium bromide is extensively used to investigate the role of the autonomic nervous system in cardiovascular control. By inducing a ganglionic blockade, it effectively removes the tonic influence of both the sympathetic and parasympathetic nervous systems on the heart and blood vessels. nih.gov This allows researchers to study the intrinsic properties of the cardiovascular system and to quantify the extent of autonomic control over key parameters such as blood pressure, heart rate, and heart rate variability (HRV).

In studies involving animal models, the administration of hexamethonium leads to a significant reduction in mean arterial pressure (MAP), renal sympathetic nerve activity (RSNA), and heart rate (HR). nih.gov Research comparing normotensive Wistar rats with spontaneously hypertensive rats (SHRs) has shown that higher doses of hexamethonium cause a greater reduction in RSNA and MAP in the hypertensive animals, suggesting an enhanced sympathetic tone in hypertension. dntb.gov.ua These studies have established a positive correlation between the changes in RSNA and MAP following hexamethonium administration, indicating that the drug's effect on blood pressure can be used to evaluate basal sympathetic nerve activity. dntb.gov.ua

Table 1: Effects of Hexamethonium Bromide on Cardiovascular Parameters in Animal Models

| Parameter | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Mean Arterial Pressure (MAP) | Wistar rats and Spontaneously Hypertensive Rats (SHRs) | Significant reduction | nih.gov |

| Renal Sympathetic Nerve Activity (RSNA) | Wistar rats and Spontaneously Hypertensive Rats (SHRs) | Significant reduction | nih.gov |

| Heart Rate (HR) | Wistar rats and Spontaneously Hypertensive Rats (SHRs) | Significant reduction | nih.gov |

| Heart Rate Variability (HRV) Complexity | Freely moving rats | Decreased | practicalneurology.com |

| Very-Low-Frequency (VLF) Component of HRV | Freely moving rats | Decreased | practicalneurology.com |

Studies on Gastrointestinal Function and Motility (e.g., Reticulo-Rumen, Abomasal, Small Bowel)

The complex regulation of gastrointestinal motility by the enteric nervous system (ENS) and its connections with the central nervous system has been a significant area of research where hexamethonium bromide has proven indispensable. As a ganglionic blocker, it is used to inhibit cholinergic transmission within the autonomic ganglia and the Auerbach's plexus, thereby elucidating the role of extrinsic and intrinsic neural pathways in controlling gut function. practicalneurology.com

In ruminant physiology, hexamethonium has been used as a reference drug to study autonomic control of the upper gastrointestinal tract. practicalneurology.com Research in conscious sheep has demonstrated that hexamethonium inhibits cyclical contractions of the reticulo-rumen and abomasal motility to a greater extent than it affects gastric acid secretion. practicalneurology.com The duration of this inhibition on reticular contractions is dose-dependent. practicalneurology.com Furthermore, while abomasal motility is reduced, it often exhibits a strong and prolonged rebound effect after the drug's effects have worn off. practicalneurology.com These findings suggest a more significant parasympathetic influence on abomasal functions compared to the cyclical activity of the reticulum. practicalneurology.com

In studies of the small and large intestines of various species, hexamethonium is used to investigate the mechanisms of peristalsis and other motility patterns. Research in the mouse ileum has shown that hexamethonium inhibits both ascending contraction and descending relaxation induced by localized distension, confirming the role of nicotinic receptors in these reflex pathways. nih.gov Interestingly, some studies have identified hexamethonium-resistant peristalsis in the guinea pig colon, suggesting the existence of alternative, non-nicotinic neural pathways that can drive gut motility. nih.gov

Table 2: Effects of Hexamethonium Bromide on Gastrointestinal Motility

| Gastrointestinal Region | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Reticulo-rumen | Conscious sheep | Inhibition of cyclical contractions | practicalneurology.com |

| Abomasum | Conscious sheep | Reduction in motility with subsequent rebound effect | practicalneurology.com |

| Small Bowel (Ileum) | Mouse | Inhibition of ascending contraction and descending relaxation | nih.gov |

| Large Bowel (Colon) | Guinea pig | Does not always retard peristalsis, indicating hexamethonium-resistant pathways | nih.gov |

Research into Secretory Gland Innervation (e.g., Lacrimal Gland Secretion)

Hexamethonium bromide has been instrumental in delineating the neural control of various secretory glands. A key area of this research is the innervation of the lacrimal gland and the regulation of tear secretion. The production of tears is, in part, a reflex response to stimuli on the ocular surface, mediated by the autonomic nervous system.

Studies have shown that reflex-evoked tear secretion can be blocked by hexamethonium. For instance, in animal models where corneal sensory nerves are stimulated, the resulting increase in tear volume is prevented by prior administration of hexamethonium. dntb.gov.ua This demonstrates that the efferent arm of this reflex arc involves a ganglionic synapse. By blocking this synapse, hexamethonium helps to confirm that the stimulation of corneal sensory nerves activates a trigeminal-parasympathetic reflex to induce tearing. dntb.gov.ua The use of hexamethonium, in conjunction with other pharmacological agents, allows researchers to differentiate between the roles of preganglionic and postganglionic neurons in the control of lacrimal gland secretion.

Examination of Neural Pathways in Sensory Systems (e.g., Trigeminal Autonomic Cephalalgias)

While hexamethonium bromide is a powerful tool for studying peripheral autonomic pathways, its application in research on the neural pathways of sensory systems, particularly in conditions like trigeminal autonomic cephalalgias (TACs), is not well-documented in the available scientific literature. TACs, such as cluster headaches, are characterized by severe unilateral head pain accompanied by ipsilateral autonomic symptoms. nih.gov The pathophysiology of TACs is believed to involve the trigeminovascular system and a trigeminal-autonomic reflex. However, current research into these mechanisms does not prominently feature the use of hexamethonium. This may be due to the complex and likely central origin of these disorders, which would be beyond the site of action of a peripherally acting ganglionic blocker.

Elucidation of Peripheral versus Central Nicotinic Receptor Contributions to Neural Effects (e.g., Nicotine-Induced Responses)

A critical methodological advantage of hexamethonium bromide is its inability to cross the blood-brain barrier. nih.gov This property makes it an ideal tool for distinguishing between the peripheral and central effects of systemically administered nicotinic receptor agonists, such as nicotine. By pretreating an animal with hexamethonium, researchers can block the activation of peripheral nicotinic receptors in autonomic ganglia, thereby isolating the central nervous system-mediated effects of a subsequent nicotine challenge.

This approach has been used to study the role of peripheral drug actions in nicotine-induced sensitization of centrally mediated physiological and behavioral responses. For example, research has shown that the blockade of peripheral nicotinic receptors with hexamethonium can attenuate the acute locomotor response to nicotine and nicotine-induced locomotor sensitization. This suggests that the peripheral actions of nicotine, which precede its direct central actions, play a significant role in the development of nicotine-induced behavioral sensitization by providing a neural signal to the central nervous system.

Studies on Synaptic Development and Connectivity (e.g., Helisoma Motoneurons)

The use of hexamethonium bromide in studies specifically focused on the synaptic development and connectivity of Helisoma (pond snail) motoneurons is not prominently described in the existing scientific literature. Research on the regeneration and synapse formation of Helisoma motoneurons has provided valuable insights into the cellular and molecular mechanisms of neural repair. These studies often focus on the role of specific neurotransmitters and growth factors in guiding axonal outgrowth and establishing new synaptic connections. While research in other molluscan models, such as Aplysia, has utilized hexamethonium to characterize acetylcholine receptors, a direct application in the context of Helisoma motoneuron synaptic development is not readily apparent from available research.

Contributions to Understanding Specific Autonomic Neurotransmission Pathways

Sympathetic Ganglionic Transmission Blockade

Hexamethonium's ability to block sympathetic ganglia has been instrumental in understanding the tonic control exerted by the sympathetic nervous system on various physiological processes, particularly cardiovascular function. By administering hexamethonium (B1218175), researchers can effectively remove the baseline sympathetic input to target organs, thereby revealing the extent of this influence. derangedphysiology.com

Studies in animal models have demonstrated this effect clearly. For instance, in spontaneously hypertensive rats (SHRs), hexamethonium administration significantly attenuates sympathetic activity and blood pressure. medchemexpress.com Research has quantified its impact on key cardiovascular parameters, showing a greater reduction in renal sympathetic nerve activity (RSNA) and mean arterial pressure (MAP) in hypertensive models compared to normotensive controls, highlighting the elevated sympathetic tone in hypertension. medchemexpress.com

| Parameter | Animal Model | Effect of Hexamethonium (5.0-25 mg/kg) |

|---|---|---|

| Renal Sympathetic Nerve Activity (RSNA) | Wistar Rats | Significant Reduction |

| SHRs | Greater Reduction Compared to Wistar Rats | |

| Mean Arterial Pressure (MAP) | Wistar Rats | Significant Reduction |

| SHRs | Greater Reduction Compared to Wistar Rats | |

| Heart Rate (HR) | Wistar Rats | Significant Reduction |

| SHRs | Significant Reduction |

This table summarizes findings indicating that hexamethonium results in a more pronounced reduction in RSNA and MAP in SHRs, suggesting a higher baseline sympathetic tone in this hypertensive model. medchemexpress.com

Further research using isolated organ systems has provided more specific insights. For example, studies on the rabbit spleen demonstrated that while stimulation of the splenic nerves (postganglionic fibers) still caused contraction, the contractile response to injected acetylcholine (B1216132) (which acts on the ganglion) was blocked by hexamethonium. nih.gov This elegantly distinguished the site of sympathetic nerve stimulation from the ganglionic synapse, confirming hexamethonium's specific action at the ganglion. nih.gov

Parasympathetic Ganglionic Transmission Blockade

Hexamethonium is not selective for sympathetic ganglia; it equipotently blocks parasympathetic ganglia, a property that has been crucial for defining the role of the parasympathetic nervous system in organ control. wikipedia.org Its application has confirmed that synaptic transmission in parasympathetic ganglia is mediated by nicotinic acetylcholine receptors. researchgate.net

Voltage-clamp studies on parasympathetic neurons in the rat submandibular ganglion revealed that the blocking action of hexamethonium is voltage-dependent, increasing with hyperpolarization of the cell membrane. nih.gov This research supports a model where hexamethonium blocks the open ion channel-receptor complex, rather than competing with acetylcholine for its binding site on the closed receptor. nih.gov

The compound has also been used to differentiate the pharmacological properties of various parasympathetic ganglia. A study in cats investigated the vasodilator responses mediated by different ganglia. The results showed that the chorda tympani ganglion's sensitivity to hexamethonium was similar to that of the otic ganglion but differed from the sensitivities of the submandibular and pterygopalatine ganglia. nih.gov This suggests pharmacological heterogeneity among different parasympathetic ganglia. nih.gov

| Ganglion | Function Measured | Sensitivity to Hexamethonium |

|---|---|---|

| Chorda Tympani Ganglion | Vasodilation in lower lip | Similar to Otic Ganglion |

| Otic Ganglion | Vasodilation | Similar to Chorda Tympani Ganglion |

| Submandibular Ganglion | Vasodilation | Different from Chorda Tympani & Otic Ganglia |

| Pterygopalatine Ganglion | Vasodilation | Different from Chorda Tympani & Otic Ganglia |

This table illustrates the differential sensitivity of various parasympathetic ganglia to hexamethonium, as observed in studies on vasodilator responses in cats. nih.gov

Insights into Cholinergic Innervation of Specific Organ Systems

By observing the physiological changes that occur after ganglionic blockade with hexamethonium, researchers have been able to deduce the dominant autonomic tone in various organ systems.

One of the most detailed applications has been in the study of gastrointestinal motility in ruminants, such as conscious sheep. Hexamethonium has been used as a reference drug to assess the involvement of the autonomic nervous system in the upper gastrointestinal tract. nih.gov These studies have shown that hexamethonium produces a dose-dependent inhibition of cyclical contractions of the reticulo-rumen and abomasal motility. nih.gov The inhibition of abomasal motility and acid secretion was found to be more pronounced than the effect on the reticulum, suggesting a greater degree of parasympathetic influence on the abomasum. nih.gov

| Gastrointestinal Function | Degree of Inhibition | Duration of Inhibition (Dose-Dependent) |

|---|---|---|

| Cyclical Contractions of Reticulo-rumen | High | 0.5 to 5 hours |

| Abomasal Motility | High | - |

| Gastric Acid Secretion | Moderate | - |

| Duodenal Migrating Myoelectrical Complexes | Low | - |

This table summarizes the differential inhibitory effects of hexamethonium on various upper gastrointestinal functions in sheep, providing insight into the level of autonomic control for each process. nih.gov

In cardiac parasympathetic neurons, perfusion with hexamethonium was shown to completely abolish the postganglionic response to preganglionic stimulation, confirming that ganglionic transmission in this system is entirely mediated by nAChRs. researchgate.net

Interactions with Other Neurotransmitter Systems (e.g., Glutamate-like Activity)

While the primary action of hexamethonium is at nicotinic receptors, some research has indicated potential interactions with other neurotransmitter systems. Notably, in vitro studies have shown that hexamethonium can induce changes in neuronal activity that are similar to the effects of glutamate.

Research conducted on the medial septal area of the ground squirrel brain demonstrated that the nicotinic receptor blocker hexamethonium alters neuronal responses to glutamate. This suggests a more complex interaction within the central nervous system than its peripheral ganglionic blocking action would imply, potentially involving a modulation of glutamatergic pathways or receptors. This finding opens avenues for understanding the intricate cross-talk between different neurotransmitter systems in the brain.

Comparative Pharmacological Analysis with Other Cholinergic Antagonists

Differentiation from Muscarinic Receptor Antagonists (e.g., Atropine (B194438), Scopolamine)

Hexamethonium (B1218175) bromide's mechanism of action is fundamentally different from that of muscarinic receptor antagonists like atropine and scopolamine (B1681570). Hexamethonium is a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and does not have any effect on muscarinic acetylcholine receptors (mAChRs). nih.gov In contrast, atropine and scopolamine are competitive antagonists at muscarinic receptors, blocking the effects of acetylcholine at postganglionic parasympathetic nerve endings and in the central nervous system. wikipedia.org

This distinction is crucial as it dictates their physiological effects. Hexamethonium's blockade of autonomic ganglia affects both sympathetic and parasympathetic outflow, leading to a broad range of effects on various organ systems. nih.gov Muscarinic antagonists, on the other hand, primarily block the effects of the parasympathetic nervous system. wikipedia.org For instance, while both hexamethonium and atropine can affect gastric motility and secretion, they do so through different receptor targets. nih.gov

Table 1: Hexamethonium Bromide vs. Muscarinic Receptor Antagonists

| Feature | Hexamethonium Bromide | Atropine | Scopolamine |

|---|---|---|---|

| Primary Target | Nicotinic Acetylcholine Receptors (nAChRs) in autonomic ganglia | Muscarinic Acetylcholine Receptors (mAChRs) | Muscarinic Acetylcholine Receptors (mAChRs) |

| Effect on Muscarinic Receptors | None nih.gov | Competitive Antagonist wikipedia.org | Competitive Antagonist wikipedia.org |

| Primary Site of Action | Autonomic Ganglia | Postganglionic Parasympathetic Nerve Endings, CNS | Postganglionic Parasympathetic Nerve Endings, CNS |

Distinction from Other Nicotinic Antagonists (e.g., Mecamylamine, d-Tubocurarine, Decamethonium (B1670452), α-Bungarotoxin)

While hexamethonium is a nicotinic antagonist, its properties distinguish it from other agents that also block nAChRs. These differences lie in their site of action, mechanism of antagonism, reversibility, and effects on presynaptic and postsynaptic mechanisms.

Hexamethonium is classified as a non-depolarizing ganglionic blocker. nih.gov Its primary action is at the nicotinic receptors in sympathetic and parasympathetic ganglia. nih.gov This contrasts with neuromuscular blocking agents like d-tubocurarine and decamethonium, which act at the neuromuscular junction. science.govyoutube.comnih.gov α-Bungarotoxin also acts at the neuromuscular junction, binding irreversibly to the nAChR. wikipedia.org Mecamylamine, like hexamethonium, is a ganglionic blocker, but its site of action on the receptor differs. nih.gov

The nature of antagonism is a key differentiator. Hexamethonium exhibits a mixed competitive and non-competitive antagonism. medchemexpress.com It is primarily considered a non-competitive antagonist that acts by blocking the ion pore of the nAChR, rather than competing with acetylcholine for the binding site itself. nih.govtaylorandfrancis.com This mode of action means that increasing the concentration of the agonist (acetylcholine) cannot fully overcome the blockade.

In contrast:

d-Tubocurarine is a classic competitive antagonist at the neuromuscular junction, meaning it directly competes with acetylcholine for the same binding sites on the nAChR. youtube.com

Decamethonium acts as a depolarizing agonist at the neuromuscular junction. It initially stimulates the nAChR, causing depolarization, but then leads to a persistent depolarization that results in receptor desensitization and blockade. nih.gov

α-Bungarotoxin is a competitive antagonist that binds with very high affinity and near irreversibility to the acetylcholine binding sites on nAChRs at the neuromuscular junction. nih.govwikipedia.org

Mecamylamine , another ganglionic blocker, also acts as a non-competitive antagonist. drugbank.com

The reversibility and persistence of the blockade induced by these antagonists vary significantly:

Hexamethonium produces a blockade that is voltage-dependent but not "use-dependent." This means its blocking effect is influenced by the membrane potential but does not increase with repeated stimulation of the receptor. science.govnih.gov

Mecamylamine's inhibitory effect, unlike hexamethonium's, is use-dependent, meaning its blockade increases with repeated administration of a nicotinic agonist. nih.gov

d-Tubocurarine and Decamethonium both produce a "use-dependent" rundown of agonist responses, which is consistent with open-channel blockade. This effect becomes more pronounced with higher frequency stimulation. science.govnih.gov

α-Bungarotoxin is known for its essentially irreversible binding to the nAChR, leading to a long-lasting and persistent blockade. wikipedia.org

These nicotinic antagonists can also be distinguished by their effects on presynaptic and postsynaptic mechanisms of neurotransmission.

Hexamethonium can block presynaptic nAChRs, which are involved in a negative feedback loop for acetylcholine release. By blocking these autoreceptors, hexamethonium can, under conditions of low-frequency stimulation, actually increase the quantal content of acetylcholine release from motor nerve terminals. nih.gov However, at higher concentrations, it can also have a depressive action on transmitter output. drugbank.com

d-Tubocurarine also exhibits presynaptic effects, though it tends to inhibit neurotransmitter release. It can decrease the quantal content of acetylcholine release, suggesting an effect on the release process itself, independent of its postsynaptic receptor blockade. nih.gov

The primary actions of decamethonium and α-bungarotoxin are considered to be at the postsynaptic level, with decamethonium causing depolarization and subsequent desensitization of the postsynaptic membrane, and α-bungarotoxin causing a persistent blockade of postsynaptic receptors. nih.govwikipedia.org

Table 2: Comparative Pharmacology of Hexamethonium Bromide and Other Nicotinic Antagonists

| Compound | Primary Site of Action | Mechanism of Antagonism | Reversibility/Persistence | Key Differential Effect |

|---|---|---|---|---|

| Hexamethonium bromide | Autonomic Ganglia | Mixed competitive/non-competitive (ion pore blocker) nih.govmedchemexpress.com | Voltage-dependent, not use-dependent science.govnih.gov | Blocks presynaptic autoreceptors, can increase ACh release at low frequencies nih.gov |

| Mecamylamine | Autonomic Ganglia | Non-competitive drugbank.com | Use-dependent blockade nih.gov | Different action site on the receptor compared to hexamethonium nih.gov |

| d-Tubocurarine | Neuromuscular Junction | Competitive youtube.com | Use-dependent blockade science.govnih.gov | Presynaptic inhibition of neurotransmitter release nih.gov |

| Decamethonium | Neuromuscular Junction | Depolarizing agonist, leads to receptor desensitization nih.gov | Use-dependent blockade science.govnih.gov | Initial stimulation followed by blockade |

| α-Bungarotoxin | Neuromuscular Junction | Competitive nih.govwikipedia.org | Essentially irreversible wikipedia.org | Very high affinity and long-lasting blockade |

Theoretical and Conceptual Frameworks Advanced by Hexamethonium Bromide Research

Elucidation of Autonomic Reflex Arcs and Their Components

The ability of hexamethonium (B1218175) to block transmission within all autonomic ganglia has made it an invaluable agent for elucidating the structure and function of autonomic reflex arcs. wikipedia.orgderangedphysiology.com An autonomic reflex arc, much like its somatic counterpart, consists of sensory neurons, central integrating neurons, and efferent motor neurons. However, the efferent pathway is uniquely characterized by a two-neuron chain: a preganglionic and a postganglionic neuron. lumenlearning.com

Hexamethonium research has been crucial in functionally isolating these components. By administering hexamethonium, researchers can effectively silence the postganglionic neuron's response to preganglionic stimulation, thereby confirming the ganglionic synapse's role in a given reflex. researchgate.net This has allowed for the definitive identification of physiological responses that are dependent on autonomic ganglionic transmission. For instance, studies on the baroreflex, a critical mechanism for blood pressure homeostasis, have utilized hexamethonium to demonstrate the interruption of both sympathetic and parasympathetic efferent signals at the ganglionic level, thereby confirming the reflex pathway's reliance on these ganglia. wikipedia.org

Research in various animal models has demonstrated hexamethonium's utility in differentiating central from peripheral autonomic control. For example, its application in studies of gastrointestinal functions in sheep helped to delineate the degree of parasympathetic influence on different parts of the gut, showing a higher dependence on ganglionic pathways for abomasal motility and acid secretion compared to the cyclical activity of the reticulum. nih.gov This selective blockade allows for a clearer understanding of the hierarchical organization of autonomic control.

Mapping of Neural Circuits in Peripheral Systems

Beyond individual reflex arcs, hexamethonium has been instrumental in the broader mapping of neural circuits within the peripheral nervous system. By creating a functional "lesion" at the ganglionic synapse, investigators can trace the pathways and determine the physiological responsibilities of pre- and postganglionic fibers. drugcentral.orgnih.gov

One significant area of research has been the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. Studies have used hexamethonium to demonstrate that certain neuronal activations within the myenteric plexus are dependent on nicotinic cholinergic inputs. For example, research on the mouse colon revealed that fast excitatory synaptic inputs to Dogiel type II neurons, which are putative sensory neurons, were consistently abolished by hexamethonium, indicating that these neurons are integrated into hexamethonium-sensitive neural pathways. nih.gov This finding was crucial for modeling the neural circuitry underlying gut motility and sensation.

The table below summarizes findings from a study using calcium imaging in the mouse colon, demonstrating the effect of Hexamethonium on evoked neuronal activation.

| Neuronal Population | Response to Electrical Stimulation | Response after Hexamethonium (300 μM) Application | Implication for Circuit Mapping |

| Myenteric Neurons (General) | Short-latency calcium transients | Activation abolished | Confirms dependence on nicotinic ganglionic transmission |

| CGRP-immunoreactive Dogiel type II neurons (~90%) | Fast synaptic transmission-like activation | Activation abolished | Establishes these putative sensory neurons as part of a hexamethonium-sensitive circuit |

This table illustrates how Hexamethonium is used to confirm synaptic connections within the enteric nervous system. Data synthesized from findings reported in scientific literature. nih.gov

This approach of pharmacological dissection has been applied across various peripheral systems, contributing to a more detailed atlas of autonomic innervation and control.

Dissection of Receptor Subtype Functions in Complex Physiological Responses

Hexamethonium's primary utility lies in its antagonism of neuronal nAChRs. This has enabled researchers to distinguish the physiological roles of these receptors from muscarinic acetylcholine (B1216132) receptors (mAChRs), which are located on target organs and are unaffected by hexamethonium. wikipedia.orgglpbio.com Furthermore, its use in conjunction with more specific antagonists has helped to dissect the function of different nAChR subtypes.

Neuronal nAChRs are composed of various combinations of α and β subunits. nih.gov Research on canine intracardiac ganglia combined hexamethonium with specific antagonists like α-conotoxin MII (targeting α3/β2 interfaces) and α-bungarotoxin (targeting α7 receptors). While the specific toxins caused partial blockade, subsequent application of hexamethonium resulted in a complete blockade of ganglionic transmission. researchgate.netnih.gov This confirmed that transmission was entirely nicotinic and allowed for the attribution of specific functional roles to different nAChR subtypes in cardiac parasympathetic control.

Interestingly, while hexamethonium is a classic nicotinic antagonist, some research has shown it possesses a weak antagonistic activity at certain muscarinic receptor subtypes, with a preference for cardiac M2 over glandular/smooth muscle M3 receptors. nih.gov This finding, while secondary to its primary mechanism, highlights the complexities of pharmacological tools and provides further avenues for dissecting receptor function.

The following table presents data on the binding affinity of Hexamethonium for different receptor subtypes, underscoring its primary action and secondary effects.

| Receptor Subtype | Hexamethonium Affinity (pKi) | Primary Pharmacological Classification |

| Neuronal Nicotinic (nAChR) | High (Primary Target) | Antagonist |

| Muscarinic M1 (Cerebrocortical) | 3.28 | Weak Antagonist |

| Muscarinic M2 (Cardiac) | 3.68 | Weak Antagonist |

| Muscarinic M3 (Glandular) | 2.61 | Very Weak Antagonist |

This table summarizes the differential affinity of Hexamethonium for various cholinergic receptor subtypes. Data from in vitro radioligand binding studies. nih.gov

Implications for Understanding Cholinergic System Dysregulation in Experimental Pathophysiology

Hexamethonium has been widely used in animal models of disease to investigate the role of the autonomic nervous system, particularly the cholinergic system, in pathophysiology. A prime example is its use in spontaneously hypertensive rats (SHRs), a common model for essential hypertension. nih.gov

In these models, the administration of hexamethonium allows researchers to quantify the contribution of sympathetic nervous system activity to elevated blood pressure. Studies have shown that higher doses of hexamethonium cause a greater reduction in both renal sympathetic nerve activity (RSNA) and mean arterial pressure (MAP) in hypertensive rats compared to normotensive controls. nih.govspandidos-publications.com This demonstrates an enhanced sympathetic tone in the hypertensive state. The strong positive correlation observed between the reduction in RSNA and MAP following hexamethonium injection supports the use of this pharmacological challenge to evaluate basal sympathetic activity in pathological states. nih.govspandidos-publications.com

These experimental findings have profound implications for understanding the neurogenic components of diseases like hypertension and heart failure, where sympathetic overactivity is a known contributing factor. nih.gov By reversibly blocking the output of the sympathetic nervous system, hexamethonium provides a dynamic view of its role in maintaining a diseased state.

Insights into the Dynamic Interaction between Electrical and Chemical Synaptogenesis

Synaptic communication between neurons occurs through two primary mechanisms: chemical and electrical synapses. nih.govlumenlearning.com Chemical synapses involve the release of neurotransmitters, like acetylcholine, which diffuse across a synaptic cleft, whereas electrical synapses are characterized by direct cytoplasmic connections via gap junctions, allowing for instantaneous signal transmission. lumenlearning.comyoutube.com

Hexamethonium, by its very nature as a blocker of cholinergic chemical synapses, provides a powerful tool to investigate the interplay between these two modes of transmission. wikipedia.org In circuits where both chemical and electrical synapses might coexist, the application of hexamethonium can selectively eliminate the chemical component, allowing researchers to study the function and plasticity of the remaining electrical synapses in isolation.

While direct studies on synaptogenesis using hexamethonium are less common, its use in mature circuits provides critical insights. For example, in studies of neuronal networks, blocking fast chemical transmission with agents like hexamethonium can unmask slower, modulatory pathways or the synchronizing effects of electrical coupling. youtube.com Research on the development of neural circuits suggests that electrical synapses are often more prevalent in early development and are later refined or replaced by chemical synapses. youtube.com Pharmacologically blocking the mature chemical synapses with hexamethonium in experimental preparations can help reveal the latent or residual functional significance of any co-existing electrical connections, contributing to our understanding of the dynamic and often interdependent relationship between these two fundamental forms of synaptic communication.

Q & A

Q. What is the molecular mechanism of hexamethonium bromide as a ganglionic blocker, and how does it differ across receptor subtypes?

Hexamethonium bromide acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), specifically targeting ganglionic (NN) subtypes, including α3-containing nAChRs. It inhibits autonomic ganglia transmission by binding to NN receptors, preventing acetylcholine-mediated depolarization. This blockade disrupts sympathetic and parasympathetic signaling, making it a tool for studying autonomic regulation. For experimental validation, use electrophysiological assays (e.g., patch-clamp) to confirm receptor subtype specificity .

Q. What are the solubility properties of hexamethonium bromide, and how should stock solutions be prepared for in vitro studies?

Hexamethonium bromide is water-soluble up to 100 mM. For in vitro applications, dissolve the compound in sterile deionized water, filter-sterilize (0.22 µm), and store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation. For ionic strength-sensitive experiments (e.g., electrophysiology), adjust buffer composition to account for bromide ion contributions .

Advanced Research Questions

Q. How can researchers design dose-conversion protocols for hexamethonium bromide in preclinical models?

Use species-specific Km coefficients to convert doses between animal models. For example:

| Species | Mouse | Rat | Dog |

|---|---|---|---|

| Km | 3 | 6 | 20 |

| Apply the formula: | |||

| Dose (mg/kg) in Species A = Dose (mg/kg) in Species B × (Km of Species B / Km of Species A) | |||

| This adjusts for metabolic and surface-area differences. Validate doses via pilot studies monitoring blood pressure or neuromuscular blockade . |

Q. How should contradictory clinical data on renal parameters (e.g., T.N.P.N. levels) during hypertension trials be analyzed?

In hypertensive patients, hexamethonium bromide reduces blood pressure but may inconsistently affect Total Non-Protein Nitrogen (T.N.P.N.). For analysis:

- Stratify patients by baseline renal function (e.g., chronic nephritis vs. malignant hypertension).

- Correlate T.N.P.N. changes with urine output and glomerular filtration rate (GFR).

- Use mixed-effects models to account for inter-patient variability in compensatory mechanisms (e.g., tubular secretion). Contradictions may arise from heterogeneous patient cohorts or concurrent therapies .

Q. What interdisciplinary applications does hexamethonium bromide have beyond neuropharmacology?

In materials science, hexamethonium bromide serves as a structural template in 1D lead-halide perovskitoids (e.g., (HM)Pb₂Br₆). Its cationic structure stabilizes [Pb₂Br₆]²⁻ chains, enabling broadband red emission (PLQY: 6.24%). Mechanistic studies require X-ray crystallography and time-resolved spectroscopy to probe self-trapped excitons from Pb²³⁺/Pb³⁺ species .

Q. What ethical considerations arise when using hexamethonium bromide in human trials?

Historical incidents (e.g., Johns Hopkins’ 2001 trial) highlight risks of off-label use. Key precautions:

Q. How does exercise influence the hypotensive efficacy of hexamethonium bromide in hypertensive patients?

Hexamethonium primarily induces postural hypotension. During exercise, its efficacy depends on:

Q. Does the anion (bromide) contribute to hexamethonium’s pharmacological activity?

Substitution studies (e.g., hexamethonium bitartrate vs. bromide) show the anion does not directly affect NN receptor antagonism. However, bromide ions may influence pharmacokinetics (e.g., renal clearance) or off-target effects (e.g., sedation). Validate via equimolar anion controls in dose-response assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.